molecular formula C10H8N2O2S B6386195 2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% CAS No. 1261961-88-9

2-Amino-5-(thiophen-2-yl)nicotinic acid, 95%

Cat. No. B6386195
CAS RN: 1261961-88-9
M. Wt: 220.25 g/mol
InChI Key: CXGSSSKJFATWPZ-UHFFFAOYSA-N
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Description

2-Amino-5-(thiophen-2-yl)nicotinic acid (2-ATN) is a synthetic organic compound. It is used as a research tool in a variety of scientific studies, including those in the fields of biochemistry, physiology, and pharmacology. 2-ATN is a derivative of nicotine, a naturally occurring alkaloid found in tobacco, and has a number of interesting properties that make it a useful tool for researchers.

Mechanism of Action

2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% acts as a nicotinic acetylcholine receptor agonist. This means that it binds to the nicotinic acetylcholine receptor, activating the receptor and causing an increase in the release of neurotransmitters. This increase in neurotransmitter release can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It can increase the release of the neurotransmitters dopamine and noradrenaline, which can lead to increased alertness and arousal. It can also increase heart rate and blood pressure, as well as reduce appetite. Additionally, 2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% has been shown to have antinociceptive effects, meaning that it can reduce the perception of pain.

Advantages and Limitations for Lab Experiments

2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% has a number of advantages for lab experiments. It is relatively easy to synthesize and is available in high concentrations. Additionally, it is chemically stable and has low toxicity. However, 2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% can be difficult to store, as it is sensitive to light and moisture.

Future Directions

For research include investigating its effects on the immune system, its possible use as a therapeutic agent, and its potential for use in drug delivery systems. Additionally, further research into its mechanism of action and its effects on the central nervous system is needed. Finally, research into the possible use of 2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% as an insecticide or a fungicide is also needed.

Synthesis Methods

2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% can be synthesized by the condensation of 2-aminopyridine and thiophenol in the presence of anhydrous aluminum chloride. This reaction yields 2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% in a 95% yield.

Scientific Research Applications

2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% has been used to study a variety of physiological processes. It has been used to investigate the effects of nicotine on the central nervous system, as well as to study the effects of nicotine on the cardiovascular system. 2-Amino-5-(thiophen-2-yl)nicotinic acid, 95% has also been used to study the effects of nicotine on the gastrointestinal system, and to study the effects of nicotine on the respiratory system.

properties

IUPAC Name

2-amino-5-thiophen-2-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGSSSKJFATWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686898
Record name 2-Amino-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(thiophen-2-YL)nicotinic acid

CAS RN

1261961-88-9
Record name 2-Amino-5-(thiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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